4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
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Overview
Description
Molecular Structure Analysis
The compound’s structure suggests it may have interesting electronic properties due to the conjugated system of double bonds. The presence of the bromine atom could also make it a good candidate for further functionalization through various organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure and the functional groups it contains. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling and melting points .Scientific Research Applications
Crystal Structure and Molecular Interactions
Research on compounds with structural similarities to the specified compound often focuses on their crystal structure and molecular interactions. For example, a study highlighted the crystal structure of a compound where the 4,5-dihydro-1,2,4-triazine ring was essentially planar and formed specific dihedral angles with other components of the molecule. The crystal exhibited intermolecular hydrogen bonds, forming infinite columns along certain axes, demonstrating the significance of molecular geometry in the crystalline state and potential applications in material science (H. Fun et al., 2011).
Synthesis and Antimicrobial Activities
Another study involved the synthesis of new derivatives with the aim of exploring their antimicrobial activities. Novel compounds were synthesized and evaluated for their efficacy against various microorganisms. Some of these compounds exhibited good to moderate activities, indicating their potential use in developing new antimicrobial agents (H. Bektaş et al., 2007).
Computational Analysis and Structural Characterization
Computational density functional theory (DFT) calculations and single crystal X-ray diffraction studies have been conducted to analyze the reactive sites for electrophilic and nucleophilic attacks in similar compounds. These studies help in understanding the electronic structure and reactivity, which are crucial for designing materials with specific chemical properties (K. Kumara et al., 2017).
Anticancer Evaluation
Research has also been conducted on derivatives for potential anticancer activities. A series of compounds were synthesized and evaluated against different cancer cell lines, with some showing higher activity than reference drugs. This indicates the potential therapeutic applications of such compounds in cancer treatment (B. Ravinaik et al., 2021).
Corrosion Inhibition
Studies on similar compounds have explored their use as corrosion inhibitors for metals in acidic environments. The efficacy of these inhibitors was assessed through various techniques, showing significant potential in protecting metals from corrosion, which has implications in industrial applications (P. Ammal et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been shown to have neuroprotective and anti-inflammatory properties . They interact with proteins such as ATF4 and NF-kB , which play crucial roles in cellular stress responses and inflammatory pathways.
Mode of Action
Based on the behavior of structurally similar compounds, it can be inferred that it may exert its effects by interacting with its target proteins and inhibiting their activity . This interaction could lead to changes in cellular processes, such as reducing endoplasmic reticulum (ER) stress and apoptosis .
Biochemical Pathways
The compound likely affects the ER stress pathway and the NF-kB inflammatory pathway . By inhibiting these pathways, the compound could potentially reduce inflammation and protect neuronal cells from damage .
Result of Action
The compound’s action results in reduced expression of the ER chaperone, BIP, and the apoptosis marker, cleaved caspase-3 in human neuronal cells . This suggests that the compound has neuroprotective effects and can prevent cell death.
Future Directions
Properties
IUPAC Name |
4-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-7-methyl-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O3/c1-11-2-7-14-15(8-11)24-10-17(23)22(14)9-16-20-18(21-25-16)12-3-5-13(19)6-4-12/h2-8H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRLPDQJYKAHFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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